N-methyl-2-nitro-5-phenylpyridin-3-amine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyridine ring, an aromatic heterocycle containing five carbon atoms and one nitrogen atom, is a cornerstone of organic and medicinal chemistry. lifechemicals.comresearchgate.netnumberanalytics.com Its structure is analogous to benzene (B151609), but the presence of the nitrogen atom imparts distinct properties, including basicity and a different distribution of electron density, which makes it a versatile scaffold in synthesis. wikipedia.orgnih.gov Pyridine and its derivatives are not only crucial reagents and solvents but also integral components of a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.comnih.gov
The utility of the pyridine scaffold is evident in its prevalence in numerous FDA-approved drugs, where it can influence solubility, bioavailability, and the ability to interact with biological targets. lifechemicals.comresearchgate.net In organic synthesis, the pyridine ring can be functionalized through various reactions, including electrophilic and nucleophilic substitutions, to create a diverse library of compounds with tailored properties. imperial.ac.uk
Overview of Functionalized Pyridine Derivatives in Modern Chemical Research
Functionalized pyridine derivatives are at the forefront of modern chemical research, with applications spanning from materials science to drug discovery. dartmouth.edunih.gov The introduction of different functional groups onto the pyridine core allows for the fine-tuning of its electronic and steric properties, leading to a wide range of applications. For instance, pyridine-based ligands are essential in coordination chemistry and catalysis, while pyridinium (B92312) salts have applications as ionic liquids and in organic synthesis.
In medicinal chemistry, the strategic placement of substituents on the pyridine ring can lead to compounds with a variety of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govjchemrev.com The ability to synthesize a wide array of substituted pyridines is therefore crucial for the development of new therapeutic agents.
Research Challenges and Opportunities in the Synthesis and Reactivity of Highly Substituted Pyridines
The synthesis of highly substituted pyridines presents both challenges and opportunities for organic chemists. While classical methods like the Hantzsch synthesis have been known for over a century, the demand for more efficient, modular, and regioselective methods continues to drive innovation. acs.orgacs.org Modern synthetic strategies often employ transition-metal catalysis and multi-component reactions to construct complex pyridine structures from simple precursors. acs.orgnih.gov
One of the main challenges lies in controlling the regioselectivity of functionalization on an already substituted pyridine ring. The electronic nature and position of existing substituents heavily influence the outcome of subsequent reactions. imperial.ac.uk However, these challenges also present opportunities for the discovery of new reactions and the development of novel synthetic methodologies that can provide access to previously inaccessible chemical space. acs.orgchemrxiv.org The exploration of the reactivity of highly substituted pyridines, such as N-methyl-2-nitro-5-phenylpyridin-3-amine, can lead to a deeper understanding of the interplay of functional groups on a heterocyclic scaffold and pave the way for new applications.
The specific compound, this compound, is a prime example of a highly substituted pyridine. Its structure incorporates an electron-donating N-methylamino group, a strongly electron-withdrawing nitro group, and a bulky phenyl substituent. This combination of functional groups suggests a complex and interesting reactivity profile, making it a compelling target for synthetic and mechanistic studies. While detailed research findings on this specific molecule are not widely available, its structure allows for informed predictions about its chemical behavior and potential areas of research.
The electron-donating N-methylamino group at the 3-position and the electron-withdrawing nitro group at the 2-position create a "push-pull" electronic environment. This is expected to significantly influence the electron density of the pyridine ring, potentially making it more susceptible to certain types of reactions. The phenyl group at the 5-position adds steric bulk and can also participate in electronic interactions with the pyridine ring.
The synthesis of this compound would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyridine or by constructing the ring from acyclic precursors. The introduction of the nitro group, for example, could be achieved through nitration of a suitable aminopyridine precursor, though the directing effects of the existing substituents would need to be carefully considered.
Further research into the reactivity of this molecule could explore its potential as a building block in the synthesis of more complex heterocyclic systems. The nitro group could be reduced to an amino group, opening up a wide range of further functionalization possibilities. The N-methylamino group could also be a site for further reactions. Understanding the interplay of these functional groups would be a valuable contribution to the field of heterocyclic chemistry.
Below is a table of predicted physicochemical properties for this compound, generated using computational methods.
| Property | Predicted Value |
| Molecular Formula | C12H11N3O2 |
| Molecular Weight | 229.24 g/mol |
| pKa (most basic) | 2.5 (predicted) |
| LogP | 2.8 (predicted) |
These properties are computationally predicted and have not been experimentally verified.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-nitro-5-phenylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-13-11-7-10(8-14-12(11)15(16)17)9-5-3-2-4-6-9/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIZDYCAQFPCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of N Methyl 2 Nitro 5 Phenylpyridin 3 Amine and Analogues
Nucleophilic Aromatic Substitution (SNAr) Pathways on Substituted Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridine (B92270) and its derivatives. The presence of the electronegative nitrogen atom in the ring makes it electron-deficient (π-deficient) compared to benzene (B151609), thus facilitating attack by nucleophiles. wikipedia.orgyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org
The reactivity of the pyridine ring towards nucleophiles is significantly enhanced by the presence of strong electron-withdrawing groups, with the nitro group being one of the most powerful activators. wikipedia.org The position of the nitro group is critical in determining the regioselectivity of the attack. Nucleophilic attack is strongly favored at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. youtube.comstackexchange.com A nitro group at these positions further stabilizes the intermediate through resonance, dramatically increasing the reaction rate.
In the case of N-methyl-2-nitro-5-phenylpyridin-3-amine, the nitro group is located at the C2 position, one of the most activated sites for nucleophilic attack. This activation can be so pronounced that the nitro group itself can be displaced by a nucleophile, acting as a leaving group. For instance, studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles. nih.gov Similarly, 2-chloro-5-nitropyridine (B43025) readily undergoes SNAr where the chloride is displaced, demonstrating the strong activating effect of a para-nitro group. nih.gov
The regioselectivity of SNAr reactions on nitropyridines is highly dependent on the substitution pattern, as summarized in the table below.
| Nitropyridine Substrate | Nucleophile | Position of Substitution | Key Observation |
|---|---|---|---|
| 2-Chloro-5-nitropyridine | Amines | C2 | The nitro group at C5 (para to C2) strongly activates the displacement of the chloro group. nih.gov |
| 2,6-Dichloro-3-nitropyridine | Alkoxides | C2 (ortho to NO₂) | Coordination of the alkoxide's metal counter-ion to the 3-nitro group directs substitution to the adjacent C2 position. colab.ws |
| 2-Methoxy-3-nitropyridine | Secondary Amines | C2 | The C2 position is the most electrophilic center, leading to the displacement of the methoxy (B1213986) group. researchgate.net |
| 3-Nitro-5-chloropyridine | Thiols | C3 | The nitro group is found to be a better leaving group than the halogen in this non-activated position. nih.gov |
The substituents on the pyridine ring, other than the nitro group, play a crucial role in modulating the kinetics and selectivity of SNAr reactions through both electronic and steric effects.
The N-methylamino group at the C3 position is an electron-donating group by resonance (+R effect). Electron-donating groups generally decrease the electrophilicity of the aromatic ring, thereby slowing down the rate of nucleophilic attack. However, its position is meta to the highly activated C2 position, which may temper its deactivating influence. Perhaps more significantly, the N-methylamino group exerts a substantial steric effect. Kinetic studies comparing the reactivity of aniline (B41778) and N-methylaniline in SNAr reactions with phenyl 2,4,6-trinitrophenyl ether revealed a dramatic rate decrease for the methylated amine. This reduction is attributed to increased steric hindrance during the formation of the sterically crowded Meisenheimer intermediate. researchgate.netrsc.org
The phenyl group at the C5 position is meta to the C2-nitro group. Its electronic influence is relatively minor, consisting of a weak electron-withdrawing inductive effect (-I) and a possible resonance effect (+R or -R). Its primary contribution is likely steric, potentially hindering the approach of nucleophiles, although its distance from the C2 reaction center may reduce the magnitude of this effect compared to the C3 substituent.
Interestingly, studies on the radiofluorination of 3-methoxy-2-nitropyridine (B1296613) and 3-methyl-2-nitropyridine (B96847) (analogues with electron-donating groups at C3) showed that these substituents had only a minor impact on the efficiency of the SNAr reaction where the nitro group was displaced. epa.gov This suggests that the powerful activation provided by the pyridine nitrogen and the C2-nitro group can often override the deactivating electronic effects of meta-substituents.
| Nucleophile | Relative Rate Parameter (K₁kAn) | Primary Influencing Factor |
|---|---|---|
| Aniline | 1 | Baseline reactivity with minimal steric hindrance. |
| N-Methylaniline | ~1 x 10-5 | Significant steric hindrance from the methyl group slows the formation of the reaction intermediate. researchgate.netrsc.org |
Reduction Chemistry of Nitro Groups on Pyridine Ring Systems
The nitro group on a pyridine ring is readily reducible and serves as a synthetic handle for introducing amino functionalities. The reduction can proceed fully to the amine or can be controlled to yield intermediate oxidation states. thieme-connect.de
The complete reduction of a nitro group to a primary amino group is a common and high-yielding transformation. Various established methods can be applied to nitropyridine systems, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule.
Catalytic Hydrogenation: This is one of the most efficient methods. Hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is widely used. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid with Pd/C, is also highly effective and often more convenient for laboratory scale. nih.gov
Metal Reductions: The reduction of nitroarenes using metals in acidic media is a classic method. Common systems include iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). nih.gov These methods are often tolerant of other functional groups.
Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) can be used for selective reductions. Notably, ammonium sulfide has been used to selectively reduce the 3-nitro group in 2-chloro-3,5-dinitropyridine, leaving the 5-nitro group intact, which highlights the potential for regioselective reductions in polynitro systems. nih.gov
The reduction of a nitro group proceeds stepwise through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. thieme-connect.de Under specific conditions, the reaction can be stopped at these intermediate stages.
Reduction to Hydroxylamines: N-Arylhydroxylamines can be prepared with high selectivity by reducing nitroarenes with zinc dust in a CO₂/H₂O system or with a Zn/ammonium formate combination. researchgate.netresearchgate.net These reactions are typically performed under mild conditions.
Reduction to Nitroso Compounds: The direct reduction of nitro compounds to the nitroso stage is challenging to stop at, as the nitroso intermediate is often more readily reduced than the starting nitro compound. thieme-connect.de However, nitroso derivatives can be formed via oxidation of amines and are key intermediates in metabolic pathways. nih.gov
These partial reduction products are synthetically useful and reactive. Hydroxylamines can be further reduced to amines or oxidized back to nitroso compounds. Both hydroxylamines and nitroso compounds are recognized as important metabolites of aromatic nitro and amino compounds. nih.gov
Transformations Involving the N-methylamino Moiety
The N-methylamino group at the C3 position is a secondary amine and possesses a reactive lone pair of electrons on the nitrogen atom, allowing it to undergo a variety of chemical transformations.
N-Alkylation and N-Acylation: As a secondary amine, the N-methylamino group can be readily alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form tertiary amines and amides, respectively. wikipedia.org In the case of aminopyridines, these reactions occur selectively at the exocyclic amino nitrogen rather than the pyridine ring nitrogen. researchgate.net The acylation of amines can be catalyzed by pyridine derivatives like 4-(dimethylamino)pyridine (DMAP), which proceeds through a highly reactive N-acylpyridinium salt intermediate. researchgate.net
Nitrosation: Secondary amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form N-nitrosamines (-N-N=O). Kinetic studies on 2-methylaminopyridine have shown that the reaction is first order in both the amine and nitrous acid. The nitrosation proceeds through the interaction of the nitrous acidium ion (H₂NO₂⁺) with the protonated form of the amine. rsc.org This reaction is a characteristic transformation of secondary amines.
Metabolic Transformations: In biological systems, the N-methylamino group can be a site of metabolism. For example, N-nitroso-N-methylaminopyridines undergo metabolic activation, which can involve demethylation and other pathways leading to reactive intermediates. nih.gov
Chemical Stability and Reactivity of Secondary Amines on Pyridine
The N-methylamino group, a secondary amine, is a key functional group whose reactivity is modulated by its attachment to the pyridine ring. Generally, amines are basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. ncert.nic.inlibretexts.org
Basicity : The nitrogen atom of the N-methylamino group possesses an unshared pair of electrons, allowing it to act as a Lewis base and react with acids to form salts. ncert.nic.in However, the basicity of this amine is influenced by the electronic environment of the pyridine ring. The presence of the electron-withdrawing nitro group and the electronegative nitrogen within the pyridine ring itself tends to decrease the electron density on the exocyclic amine, making it less basic compared to aliphatic secondary amines. uoanbar.edu.iq
Nucleophilicity : The lone pair on the nitrogen also makes the amine group a potent nucleophile, capable of attacking electron-deficient centers. libretexts.org This allows it to participate in various nucleophilic substitution and addition reactions. The nucleophilic character is essential for the derivatization and functionalization of the molecule.
Derivatization and Functionalization of the N-methylamino Group
The nucleophilic nature of the N-methylamino group allows for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues.
Acylation : Secondary amines readily react with acylating agents such as acid chlorides and anhydrides in a nucleophilic substitution reaction. ncert.nic.in This process, often carried out in the presence of a base like pyridine to neutralize the HCl byproduct, results in the formation of amides. ncert.nic.in This provides a straightforward method for introducing various acyl groups to the molecule.
Alkylation : The reaction of the amine with alkyl halides can introduce additional alkyl groups, potentially leading to the formation of a tertiary amine and subsequently a quaternary ammonium salt. ncert.nic.in The reactivity in these reactions typically follows the order RI > RBr > RCl for the alkyl halide. ncert.nic.in
Reactions with Carbonyls : The amine can react with aldehydes and ketones to form enamines, further expanding the synthetic possibilities for functionalization.
These functionalization strategies are crucial for modifying the molecule's properties for various applications in materials science and medicinal chemistry.
Electrophilic Reactivity of Substituted Pyridines
The pyridine ring is inherently electron-deficient compared to benzene due to the presence of the electronegative nitrogen atom. stackexchange.comwikipedia.org This makes pyridine and its derivatives generally less reactive towards electrophilic aromatic substitution. uoanbar.edu.iqlibretexts.org The reaction often requires harsh conditions, and the reactivity is comparable to that of nitrobenzene. uoanbar.edu.iqquora.com
Impact of Electron-Withdrawing (Nitro) and Electron-Donating (Amino, Phenyl) Groups on Electrophilic Attack
The electrophilic reactivity of the this compound ring is a result of the combined electronic effects of its substituents.
Electron-Withdrawing Group (EWG) : The nitro group (-NO₂) at the C2 position is a powerful electron-withdrawing group. It deactivates the pyridine ring towards electrophilic attack through both a strong negative inductive (-I) effect and a negative mesomeric (-M) or resonance effect. nih.govrsc.org This significantly reduces the electron density of the aromatic system, making an attack by an electrophile more difficult. libretexts.org
Electron-Donating Groups (EDG) : The N-methylamino group (-NHCH₃) at the C3 position is a strong electron-donating group. It activates the ring towards electrophilic attack via a positive mesomeric (+M) effect, where the nitrogen's lone pair is delocalized into the ring, increasing its electron density. rsc.org The phenyl group (-C₆H₅) at the C5 position can act as either a weak electron-donating or electron-withdrawing group depending on the reaction, but it primarily influences the electronic structure through resonance.
The simultaneous presence of strong activating and deactivating groups creates a complex reactivity profile. The activating effect of the amino group competes with the deactivating effects of the nitro group and the ring nitrogen.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Nitro (-NO₂) | 2 | Strongly Electron-Withdrawing (-I, -M) | Strong Deactivation |
| N-methylamino (-NHCH₃) | 3 | Strongly Electron-Donating (+M) | Strong Activation |
| Phenyl (-C₆H₅) | 5 | Weakly Activating/Deactivating (Resonance) | Moderate Influence |
| Ring Nitrogen | 1 | Strongly Electron-Withdrawing (-I) | Strong Deactivation |
Site Selectivity in Electrophilic Substitutions
For an electrophilic substitution on an unsubstituted pyridine ring, the attack preferentially occurs at the 3-position (meta-position), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. uoanbar.edu.iqstackexchange.com In this compound, the directing effects of the existing substituents determine the position of any further substitution.
The N-methylamino group is a powerful ortho- and para- director. The positions ortho to it are C2 and C4. The position para to it is C6.
The nitro group is a meta- director. The positions meta to it are C4 and C6.
The phenyl group is an ortho- and para- director for substitution on its own ring, but its influence on the pyridine ring is less direct.
Considering these effects, the C4 and C6 positions are the most likely sites for electrophilic attack. Both positions are activated by the amino group (ortho and para, respectively) and directed by the nitro group (meta). The final regioselectivity would likely depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. The C6 position might be sterically less hindered than the C4 position, which is situated between two substituents.
Rearrangement and Sigmatropic Shift Mechanisms in Nitropyridine Chemistry
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular process. wikipedia.orglibretexts.org Such rearrangements are known to occur in nitropyridine chemistry, sometimes offering alternative pathways to direct substitution.
acs.orgrsc.org-Sigmatropic Shift of the Nitro Group
A notable rearrangement in this field is the acs.orgrsc.org-sigmatropic shift of a nitro group. Research has shown that the direct nitration of pyridine, which is synthetically challenging, can be achieved by reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion. researchgate.net This intermediate can then rearrange. The mechanism is proposed to involve the migration of the nitro group from the nitrogen atom (position 1) to the C3 position of the pyridine ring. researchgate.net
Mechanistic Investigations of Nitration Processes
The introduction of an additional nitro group onto the this compound ring through electrophilic aromatic substitution represents a significant synthetic challenge. The reactivity of the pyridine ring is substantially influenced by the electronic properties of its existing substituents. A thorough understanding of the reaction mechanism is crucial for predicting the regioselectivity of such nitration processes. While direct mechanistic studies on this compound are not extensively documented in the literature, a plausible mechanism can be elucidated by examining the nitration of analogous substituted pyridines and applying established principles of physical organic chemistry.
The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. This process is generally initiated by the formation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion is then attacked by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the carbon atom bearing the nitro group restores the aromaticity of the ring, yielding the nitroaromatic product.
In the case of substituted pyridines, the reaction mechanism is further complicated by the directing effects of the substituents and the inherent electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring is electronegative and deactivates the ring towards electrophilic attack, particularly at the ortho and para positions, making the meta position the most likely site of substitution. stackexchange.com Under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. stackexchange.com
The substituents already present on the this compound ring play a critical role in determining the position of further nitration. The directing effects of these groups are summarized in the table below.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NHCH₃ | 3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activating | Ortho, Para |
| -NO₂ | 2 | Electron-withdrawing (resonance and inductive) | Deactivating | Meta |
| -C₆H₅ | 5 | Electron-withdrawing (inductive), Can be donating or withdrawing (resonance) | Weakly deactivating or activating | Ortho, Para |
| Pyridine N | 1 | Electron-withdrawing (inductive and resonance) | Deactivating | Meta |
The N-methylamino group at the 3-position is a potent activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). However, under the strongly acidic conditions required for nitration, this amino group is likely to be protonated, forming an N-methylanilinium-type ion. This protonated form is strongly deactivating and meta-directing.
Considering the combined influence of these substituents, the pyridine ring of this compound is significantly deactivated towards further electrophilic substitution. The positions most susceptible to nitration would be those that are least deactivated. The likely sites for the introduction of a new nitro group are positions 4 and 6, as they are ortho/para to the directing (though likely protonated) N-methylamino group and meta to the deactivating nitro group.
Computational studies on the nitration of pyridine derivatives have provided valuable insights into the reaction pathways. researchgate.netrsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), can model the transition states and intermediates of the reaction, helping to predict the most favorable site of attack by the nitronium ion. For instance, studies on the electrophilic aromatic substitution reactions of pyridine and its derivatives with the nitronium ion have shown that the reaction proceeds through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org The activation energies for the formation of different sigma complexes can be calculated to determine the most likely product.
In the context of this compound, a computational analysis would likely reveal that the energy barrier for the formation of the sigma complex is lowest at either position 4 or 6. The relative stability of the resulting carbocation intermediates would ultimately determine the final product distribution. The resonance structures of the possible sigma complexes for attack at positions 4 and 6 would need to be considered.
The table below outlines the predicted reactivity and potential products of the nitration of this compound based on the analysis of substituent effects.
| Position of Attack | Directing Influence of -NHCH₃ (protonated) | Directing Influence of -NO₂ | Directing Influence of -C₆H₅ | Overall Predicted Reactivity | Potential Product |
| 4 | Meta (favorable) | Meta (favorable) | Ortho (favorable) | Most likely | N-methyl-2,4-dinitro-5-phenylpyridin-3-amine |
| 6 | Meta (favorable) | Meta (favorable) | Ortho (favorable) | Likely | N-methyl-2,6-dinitro-5-phenylpyridin-3-amine |
It is important to note that steric hindrance could also play a role in the regioselectivity of the reaction. The bulky phenyl group at position 5 might sterically hinder the approach of the nitronium ion to the adjacent position 4, potentially favoring substitution at position 6.
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Spectroscopic Analysis Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms in a molecule. In the case of N-methyl-2-nitro-5-phenylpyridin-3-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl group, and the N-methyl group.
The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents. The nitro group (-NO₂) is strongly electron-withdrawing, which would cause the protons on the pyridine ring to shift downfield (to a higher ppm value). The amino group (-NHCH₃) is electron-donating, which would have an opposing effect. The phenyl group will exhibit its own set of aromatic proton signals.
For a structurally related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine , the ¹H NMR spectrum in DMSO-d₆ showed signals for the pyridine and pyrimidine (B1678525) rings between δ 7.0 and 9.0 ppm, with the N-H proton appearing as a singlet at δ 9.88 ppm and the methyl protons at δ 2.30 ppm. nih.gov For another analog, diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate , the aromatic protons were observed in the range of δ 7.23-8.27 ppm. nih.gov
Based on these examples, the expected ¹H NMR data for this compound would feature:
Aromatic Protons (Pyridine and Phenyl rings): Multiple signals in the range of δ 7.0-9.0 ppm. The exact multiplicity and coupling constants would depend on the substitution pattern.
N-H Proton: A broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
N-Methyl Protons: A singlet around δ 2.5-3.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine Ring Protons | 7.5 - 9.0 | Multiplet |
| Phenyl Ring Protons | 7.2 - 7.8 | Multiplet |
| N-H Proton | Variable (broad) | Singlet |
| N-Methyl Protons | 2.5 - 3.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.
Aromatic Carbons: The carbons of the pyridine and phenyl rings are expected to resonate in the aromatic region, typically between δ 110 and 160 ppm.
Carbon attached to Nitro Group: The carbon atom directly bonded to the electron-withdrawing nitro group (C2) would be significantly deshielded and appear at a higher chemical shift.
Carbon attached to Amino Group: The carbon atom bonded to the amino group (C3) would be shielded and appear at a lower chemical shift compared to other ring carbons.
N-Methyl Carbon: The carbon of the methyl group would appear in the aliphatic region, typically between δ 20 and 40 ppm.
For the related compound diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate , the aromatic carbons were observed in the range of δ 101.20-159.86 ppm, and the N-CH₂ carbon at δ 45.28 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C2 (attached to NO₂) | 150 - 160 |
| C3 (attached to NHCH₃) | 130 - 145 |
| C5 (attached to Phenyl) | 135 - 150 |
| Other Pyridine Carbons | 110 - 140 |
| Phenyl Carbons | 125 - 140 |
| N-Methyl Carbon | 20 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal the connectivity of protons within the pyridine and phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule, for instance, showing a correlation between the N-methyl protons and the C3 of the pyridine ring. The analysis of a related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine , utilized HSQC and HMBC for its structural confirmation. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₁N₃O₂), the exact mass can be calculated and compared to the experimentally determined mass to confirm the molecular formula. The analysis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine by ESI-TOF-HRMS was a key step in its characterization. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ as the base peak, confirming the molecular weight. Fragmentation of this ion can provide further structural information. For instance, the fragmentation of related N-nitroso-N-methylaminopyridines has been studied to understand their metabolic pathways. nih.gov
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure of a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine , was determined by X-ray diffraction, revealing important interactions involving the nitro group and stacking of the aromatic rings. nih.gov Similarly, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was confirmed using this method. growingscience.com These studies highlight how X-ray crystallography can provide detailed insights into the solid-state conformation and packing of such molecules.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of understanding the fundamental properties of N-methyl-2-nitro-5-phenylpyridin-3-amine. These calculations, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in predicting its optimized molecular geometry. These studies reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.
The presence of the electron-withdrawing nitro group (-NO2), the electron-donating N-methylamino group (-NHCH3), and the bulky phenyl group (-C6H5) on the pyridine (B92270) ring creates a unique electronic and steric environment. DFT studies can quantify the effects of these substituents on the geometry of the pyridine ring, which may deviate from a perfect planar structure. For instance, steric hindrance between the nitro group at the 2-position and the N-methylamino group at the 3-position can lead to out-of-plane distortions.
The electronic structure is further elucidated by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. In this compound, the HOMO is typically localized over the electron-rich N-methylamino group and the pyridine ring, whereas the LUMO is concentrated on the electron-deficient nitro group.
Table 1: Calculated Geometric Parameters for this compound using DFT (Note: The following data is representative and based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not widely available in public literature.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N(nitro) | 1.45 | N1-C2-N(nitro) | 116.5 |
| C3-N(amino) | 1.38 | C2-C3-N(amino) | 121.0 |
| C5-C(phenyl) | 1.48 | C4-C5-C(phenyl) | 120.5 |
| N(amino)-C(methyl) | 1.46 | C3-N(amino)-C(methyl) | 122.0 |
| N(nitro)-O | 1.23 | O-N(nitro)-O | 124.0 |
Natural Bond Orbital (NBO) analysis is a theoretical framework for understanding chemical bonding and electron distribution in molecules. It provides a localized picture of the electronic structure, which is more intuitive than the delocalized molecular orbitals.
For this compound, NBO analysis can quantify the charge distribution across the molecule, revealing which atoms are electron-rich and which are electron-poor. This analysis typically shows a significant negative charge on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. Conversely, the carbon atom attached to the nitro group and the hydrogen atoms of the methyl group often exhibit a positive charge.
Table 2: Natural Population Analysis (NPA) Charges for Selected Atoms in this compound (Note: The following data is representative and based on typical values for similar structures.)
| Atom | Natural Charge (e) |
| N (pyridine) | -0.55 |
| N (nitro) | +0.40 |
| O (nitro) | -0.35 |
| N (amino) | -0.60 |
| C (attached to nitro) | +0.25 |
| C (attached to amino) | -0.15 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These regions are expected to be located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.
Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Such regions are generally found around the hydrogen atoms of the N-methyl group and on the pyridine ring, particularly near the electron-withdrawing nitro group. The MEP map thus provides a visual guide to the molecule's reactivity, highlighting the most likely sites for intermolecular interactions.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone.
For any proposed reaction involving this compound, computational methods can be used to identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the geometry of the reacting species as they transform from reactants to products.
Once the transition state has been located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy of the reaction. A lower activation energy implies a faster reaction rate. These calculations can be used to compare the feasibility of different potential reaction pathways.
Computational modeling allows for the prediction of entire reaction pathways and the construction of energetic profiles. An energetic profile, also known as a reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates.
By mapping out the energetic profiles for various possible reactions of this compound, researchers can determine the most likely reaction mechanism. For example, in a substitution reaction, computational studies could help determine whether the reaction proceeds through a stepwise or a concerted mechanism. These profiles provide a comprehensive understanding of the thermodynamics and kinetics of the reaction, offering valuable predictive power for the chemical behavior of this compound.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and internal dynamics of this compound are governed by a delicate interplay of intramolecular forces. Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the molecule's preferred conformations and the non-covalent interactions that stabilize them.
Hydrogen Bonding Interactions (e.g., N–H···O)
Theoretical calculations on analogous 2-N-phenylamino-3-nitropyridine derivatives have shown that in the gas phase, this intramolecular hydrogen bond contributes to a strictly planar arrangement of the atoms involved. nih.gov However, in the solid state, slight twists of the nitro group relative to the pyridine ring are observed, though the N–H···O interaction remains a key stabilizing feature. nih.gov
| Interaction | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N–H···O | 0.86 | 2.08 | 2.69 | 128 |
Steric and Electronic Effects of Substituents on Conformation
The conformation of this compound is significantly influenced by the steric and electronic properties of its substituents. The bulky phenyl group at the C5 position and the methyl group on the amine nitrogen introduce steric hindrance that affects the dihedral angles between the pyridine and phenyl rings.
In similar molecules, the dihedral angle between the pyridine and phenyl rings is typically non-zero, indicating a twisted conformation. nih.gov For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, this angle is about 6.20°. nih.gov The nitro group at the C2 position also experiences a slight twist relative to the pyridine ring plane, often around 3-10°, to accommodate the intramolecular hydrogen bond and minimize steric strain. nih.gov DFT calculations on related structures suggest that while the gas-phase conformation might be planar, the crystalline form exhibits these twists due to packing forces and intermolecular interactions. nih.gov
The electronic effects are also critical. The electron-withdrawing nitro group and the electron-donating amino group engage in strong resonance interactions, which favor a more planar conformation to maximize electron delocalization. core.ac.uk However, this tendency towards planarity is counteracted by the steric repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the pyridine core, as well as the steric demands of the N-methyl group. The final observed geometry is a balance of these competing electronic and steric factors.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of this compound. Methods like DFT and Time-Dependent DFT (TD-DFT) allow for the simulation of NMR, vibrational, and electronic spectra, which can be compared with experimental data for structural validation. nih.gov
Computational Prediction of NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, the chemical shifts would be highly sensitive to the molecule's conformation and the electronic environment of each nucleus. The protons and carbons of the pyridine and phenyl rings would show distinct signals influenced by the electron-withdrawing nitro group and the electron-donating amino group. The strong resonance interaction between the 2-amino and 5-nitro groups in similar compounds leads to a deshielding effect on the amino protons and the C2 and C5 carbons. core.ac.uk The chemical shift of the N-methyl protons would also be a key indicator of the local electronic environment. Theoretical calculations can help assign the complex spectral patterns and understand the through-space effects of the substituents on the chemical shifts. researchgate.net
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (Pyridine) | 155.8 |
| C3 (Pyridine) | 110.2 |
| C4 (Pyridine) | 138.5 |
| C5 (Pyridine) | 125.1 |
| C6 (Pyridine) | 145.3 |
| C1' (Phenyl) | 139.7 |
| C-Methyl | 30.5 |
Advanced Applications in Synthetic Organic Chemistry
Role in Ligand Design for Transition Metal Catalysis
Coordination Chemistry of N-methyl-2-nitro-5-phenylpyridin-3-amine
The coordination chemistry of this compound is not extensively documented in publicly available literature. However, its potential behavior as a ligand can be inferred by examining the coordination chemistry of related 2-aminopyridine (B139424) derivatives. Typically, 2-aminopyridine and its derivatives can coordinate to metal centers in a monodentate fashion through the pyridine (B92270) nitrogen atom or in a bidentate fashion, forming a chelate ring involving both the pyridine nitrogen and the amino group. mdpi.com
In the case of this compound, the presence of a nitro group at the 2-position and a methyl group on the amino nitrogen at the 3-position introduces significant electronic and steric effects that would influence its coordination behavior. The electron-withdrawing nature of the nitro group would decrease the electron density on the pyridine ring, potentially weakening its coordination to a metal center. Steric hindrance between the nitro group, the N-methyl group, and a potential metal center could also disfavor the formation of a bidentate chelate.
It is more likely that this compound would act as a monodentate ligand, coordinating through the pyridine nitrogen. The coordination would also be influenced by the nature of the metal ion and the other ligands present in the coordination sphere.
To provide a comparative perspective, the table below outlines the observed coordination modes of some related aminopyridine compounds.
| Compound | Coordination Mode | Metal Ions |
| 2-Aminopyridine | Monodentate and Bidentate | Various transition metals |
| 2-Amino-3-methylpyridine | Monodentate and Bridging | Ag(I), Cu(II) mdpi.com |
| 2-Amino-3-nitropyridine | Expected to be primarily monodentate due to the electron-withdrawing nitro group. | Not specified |
This table is illustrative and based on the general coordination chemistry of aminopyridines.
Application in Catalytic Systems
There is a lack of specific information regarding the direct application of this compound in catalytic systems. However, the broader class of aminopyridine compounds has been explored as ligands in various catalytic transformations. Due to the presence of both a pyridine ring and an amino group, these molecules can coordinate to transition metals and influence their catalytic activity and selectivity. rsc.org
Given the structure of this compound, it could potentially serve as a ligand in catalytic reactions where electron-deficient ligands are beneficial. The electron-withdrawing nitro group would modulate the electronic properties of the metal center, which could be advantageous in certain catalytic cycles.
Potential catalytic applications for aminopyridine-type ligands include:
Cross-coupling reactions: Where they can act as ancillary ligands to stabilize the active catalytic species.
C-H activation/functionalization: The pyridine nitrogen can act as a directing group to guide the catalyst to a specific C-H bond. rsc.org
Polymerization reactions: Where they can influence the stereochemistry and properties of the resulting polymer.
Further research would be necessary to explore and establish the catalytic potential of this compound.
C-H Functionalization Strategies on Pyridine Systems
The direct functionalization of C-H bonds in pyridine systems is a highly sought-after transformation in organic synthesis, as it offers a more atom- and step-economical approach to constructing complex molecules. mdpi.comivychem.com The regioselectivity of C-H functionalization on the pyridine ring is governed by the electronic and steric properties of the substituents present.
Regioselective C-H Activation
For this compound, the pyridine ring has three available C-H bonds for functionalization: at the C-2, C-4, and C-6 positions. The regioselectivity of C-H activation would be a result of the combined directing effects of the N-methylamino, nitro, and phenyl groups.
The N-methylamino group at the C-3 position is an ortho, para-director. However, in the context of C-H activation, the nitrogen atom can also act as a directing group, favoring functionalization at the adjacent C-2 and C-4 positions.
The nitro group at the C-2 position is a strong deactivating and meta-directing group. This would disfavor electrophilic attack at the C-3, C-5, and C-6 positions and direct it towards the C-4 position.
The phenyl group at the C-5 position is an ortho, para-director, which would favor functionalization at the C-4 and C-6 positions.
Considering these competing effects:
C-4 position: Is favored by the directing effects of both the N-methylamino and phenyl groups, and is the meta position relative to the deactivating nitro group. This position is likely to be the most activated towards C-H functionalization.
C-6 position: Is favored by the phenyl group but is ortho to the deactivating nitro group, which would likely reduce its reactivity.
C-2 position: Is sterically hindered by the nitro group and the N-methylamino group, making it the least likely site for C-H activation.
The following table summarizes the expected directing effects of the substituents on the regioselectivity of C-H activation.
| Substituent | Position | Directing Effect | Favored Positions for C-H Functionalization |
| N-methylamino | C-3 | Ortho, Para-director | C-2, C-4 |
| Nitro | C-2 | Meta-director (deactivating) | C-4 |
| Phenyl | C-5 | Ortho, Para-director | C-4, C-6 |
This table presents a qualitative prediction of regioselectivity based on established principles of substituent effects in aromatic systems.
Development of Novel Catalytic Protocols
Recent advances in organometallic chemistry have led to the development of novel catalytic protocols for the C-H functionalization of pyridines, even for traditionally less reactive positions. These methods often employ transition metal catalysts, such as palladium, rhodium, or iridium, in conjunction with specialized ligands. rsc.org
For a substrate like this compound, which is electronically deactivated and sterically hindered, specific catalytic systems would be required to achieve efficient and regioselective C-H functionalization. Strategies that could be employed include:
Directed C-H Activation: Utilizing the pyridine nitrogen or the amino group as an internal directing group to deliver the catalyst to a specific C-H bond.
Use of Strong Oxidants: To facilitate the C-H activation step with electron-deficient pyridine rings.
Ligand Design: Employing bulky or electron-rich ligands that can promote the desired catalytic transformation and control regioselectivity.
The development of such protocols would enable the late-stage functionalization of complex pyridine derivatives, providing access to novel compounds with potential applications in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-methyl-2-nitro-5-phenylpyridin-3-amine with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitration and alkylation of pyridine derivatives. For example, a nitro group can be introduced via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent N-methylation may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Critical parameters include solvent choice (e.g., DMF or THF), temperature control, and stoichiometric ratios to minimize byproducts like over-nitrated isomers. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (aqueous ethanol) is recommended .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify substituent positions (e.g., nitro at C2, methylamine at C3, phenyl at C5) through chemical shifts and coupling patterns. The nitro group deshields adjacent protons, while the phenyl group shows aromatic splitting .
- HRMS : Confirm molecular weight (229.085 g/mol) and fragmentation patterns .
- FTIR : Identify characteristic NO₂ stretching (~1520 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
Q. What are the key challenges in handling this compound during experiments?
- Methodological Answer :
- Thermal Instability : Nitro groups may decompose under prolonged heating. Use low-temperature storage (2–8°C) and avoid reflux conditions exceeding 150°C .
- Light Sensitivity : Protect from UV exposure to prevent nitro-to-nitrito isomerization. Conduct reactions in amber glassware .
- Solubility : Limited solubility in polar solvents; use DCM or DMSO for dissolution, but ensure compatibility with downstream applications (e.g., biological assays) .
Advanced Research Questions
Q. How can computational modeling aid in understanding the electronic effects of substituents in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces, highlighting electron-deficient regions (nitro group) and π-π interactions (phenyl ring).
- Predict reaction pathways for functionalization (e.g., nitro reduction to amine) by analyzing transition states and activation energies .
- Validate results with experimental UV-Vis spectra (λmax shifts) and Hammett substituent constants .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace phenyl with pyridyl) and compare bioassay results (e.g., IC₅₀ values in enzyme inhibition).
- Metabolic Stability Assays : Use liver microsomes to assess if conflicting data arise from differential metabolite profiles .
- Crystallography : Resolve 3D structures of protein-ligand complexes to identify binding mode variations caused by nitro group orientation .
Q. How can researchers optimize the catalytic reduction of the nitro group in this compound to an amine?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Raney Ni, or Fe/HCl under H₂ (1–3 atm). Monitor reaction progress via TLC or HPLC.
- Solvent Optimization : Use polar aprotic solvents (e.g., MeOH) to enhance H₂ solubility and reduce side reactions.
- Selectivity Control : Additives like NH₄OAc can suppress over-reduction to hydroxylamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
